Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate
Description
Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an ethyl ester moiety at the 3-position. The fluorine substituent introduces steric and electronic effects that influence reactivity, solubility, and biological activity. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing fluorinated pharmaceuticals, particularly protease inhibitors and kinase-targeting agents, where the fluorine atom enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-5-17-9(15)12(13)6-7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAXXNFEMNYXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a fluorine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is , with a molar mass of approximately 219.25 g/mol. The presence of the Boc group enhances the compound's stability and reactivity, making it suitable for various synthetic applications in organic chemistry and pharmacology .
Synthesis Methods
Several synthetic routes have been developed to produce this compound. A common method involves the bromofluorination of an azido precursor followed by reduction and Boc protection. This approach allows for efficient synthesis while maintaining high yields .
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive compounds, particularly those targeting enzymes such as dipeptidyl peptidase IV (DPP-4). DPP-4 inhibitors are significant in the treatment of type 2 diabetes, as they enhance insulin secretion and lower blood glucose levels by prolonging the action of incretin hormones .
Case Studies and Research Findings
- DPP-4 Inhibition : Research has demonstrated that compounds derived from this compound exhibit inhibitory activity against DPP-4, contributing to their potential as antidiabetic agents. A study highlighted the structure-activity relationship (SAR) of various DPP-4 inhibitors, indicating that modifications at the pyrrolidine ring can enhance binding affinity and potency .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by targeting specific pathways involved in tumor growth. For instance, certain modifications have shown promise in inhibiting cancer cell proliferation in vitro, although further research is necessary to establish clinical relevance .
- Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are crucial for its effectiveness as a therapeutic agent. Studies assessing its bioavailability and metabolic stability are ongoing to optimize its application in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl derivative | Contains a hydroxymethyl group |
| Ethyl 3-fluoropyrrolidine-3-carboxylate | Fluorinated pyrrolidine | Lacks the Boc protection |
| Tert-butoxycarbonyl 4-fluoropyrrolidine | Structural isomer | Different position of fluorine on the pyrrolidine ring |
This table illustrates how this compound compares structurally with related compounds, highlighting its unique features that contribute to its biological activity.
Scientific Research Applications
Medicinal Chemistry
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the prominent applications of ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is in the development of DPP-4 inhibitors, which are crucial in treating type 2 diabetes. The compound serves as a scaffold for designing novel inhibitors that improve glycemic control by prolonging the action of incretin hormones. Studies have indicated that modifications to the pyrrolidine ring can lead to enhanced potency and selectivity against DPP-4, contributing to better therapeutic outcomes in diabetic patients .
Central Nervous System (CNS) Drug Development
The compound has also been explored for its potential as a CNS-active agent. Research indicates that derivatives of this compound can act as antagonists or partial agonists at dopamine receptors, particularly the D3 receptor. This property is significant for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease, where dopaminergic signaling plays a crucial role .
Organic Synthesis
Building Block for Complex Molecules
this compound is utilized as a versatile building block in organic synthesis. Its ability to undergo selective reactions allows chemists to construct complex molecular architectures efficiently. The Boc group provides protection for amines during synthetic transformations, facilitating multi-step synthesis without compromising the integrity of sensitive functional groups.
Synthesis of Fluorinated Compounds
The presence of the fluorine atom in this compound enhances the biological activity of synthesized compounds. Fluorination often improves metabolic stability and bioavailability, making it an attractive modification in drug design. This compound serves as a precursor for synthesizing other fluorinated derivatives that exhibit enhanced pharmacological properties .
Case Study 1: DPP-4 Inhibitor Development
In a study focused on optimizing DPP-4 inhibitors, researchers synthesized various derivatives of this compound. The resulting compounds were evaluated for their inhibitory activity against DPP-4 and showed promising results with improved potency compared to existing therapies. The study highlighted the importance of structural modifications in enhancing drug efficacy and reducing side effects .
Case Study 2: CNS Activity
Another investigation examined the potential of this compound derivatives as dopaminergic agents. Using in vitro assays, several compounds demonstrated high affinity for D3 receptors, indicating their potential use in treating CNS disorders. The findings suggest that this compound could lead to new therapeutic options with fewer side effects than traditional treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of Boc-protected pyrrolidine carboxylates. Key analogues include:
Physicochemical Properties
- Polarity: The fluorine atom increases polarity compared to non-fluorinated analogs, enhancing water solubility.
- Stability : The Boc group provides superior stability under basic conditions compared to Cbz-protected derivatives .
- Synthetic Flexibility : Ethyl esters are less prone to premature hydrolysis than methyl esters, making them preferable for multi-step syntheses.
Limitations of Provided Evidence
The supplied evidence primarily discusses unrelated topics (e.g., SHELX software, bioactivity of spice extracts in ethyl acetate). While ethyl esters are mentioned in Tables 20, 23, and 26 (e.g., ethyl palmitate in clove extracts) , these are structurally and functionally distinct from the target compound. No direct data on fluorinated pyrrolidines or Boc-protected derivatives were found in the provided materials.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of fluorinated pyrrolidines such as Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate typically follows these key steps:
- Introduction of the fluorine atom at the 3-position of the pyrrolidine ring.
- Protection of the nitrogen with the tert-butoxycarbonyl (Boc) group.
- Esterification to yield the ethyl carboxylate functionality.
Two main synthetic approaches are commonly reported:
- Deoxofluorination of hydroxylated pyrrolidines using reagents like DAST (diethylaminosulfur trifluoride), Deoxo-Fluor®, or morphDAST®.
- Electrophilic fluorination of lactams or related intermediates using reagents such as N-fluorodibenzenesulfonimide (NFSI).
These methods are often combined with subsequent reduction and ring closure steps to afford the desired fluoropyrrolidine derivatives.
Detailed Preparation Method from Hydroxylated Precursors
A well-documented route involves starting from a hydroxylated pyrrolidine intermediate, followed by selective fluorination and protective group installation.
Stepwise Synthesis (Adapted from ARKAT-USA, 2012):
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting from 3-methyl-3-buten-1-ol, multi-step conversion to tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate | Bromofluorination (NBS, Et3N·3HF), Boc protection | - | Bromofluorination introduces both bromine and fluorine |
| 2 | Ring closure via intramolecular nucleophilic substitution | Sodium hydride (NaH) in DMF, room temperature, 1 hour | 73% | Efficient cyclization to form 3-fluoropyrrolidine ring |
| 3 | Purification by extraction and removal of mineral oil | - | - | Avoids chromatographic purification due to clean reaction |
This sequence results in tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate, a close analog of this compound, demonstrating the feasibility of Boc protection and fluorination in a concise route with overall good yield (43% over 5 steps).
Fluorination Reagents and Selectivity
The choice of fluorinating agent critically affects the yield, stereochemical outcome, and side reactions:
| Fluorinating Agent | Advantages | Disadvantages | Typical Use |
|---|---|---|---|
| DAST (Diethylaminosulfur trifluoride) | Effective deoxofluorination | Thermally unstable, can cause side reactions | Deoxofluorination of alcohols to fluorides |
| Deoxo-Fluor® | More stable than DAST | Moderate elimination side products | Similar to DAST |
| XtalFluor-E with Et3N·2HF | High selectivity, better stereochemical control | Requires precise temperature control | Selective fluorination of hydroxyl groups with minimized elimination |
| NFSI (N-fluorodibenzenesulfonimide) | Electrophilic fluorination, mild conditions | Lower reactivity with some substrates | α-Fluorination of lactams |
Research shows that XtalFluor reagents combined with Et3N·2HF provide superior selectivity and stereochemical integrity in fluorination reactions relevant to pyrrolidine derivatives, with reduced side products compared to DAST or Deoxo-Fluor®.
Alternative Synthetic Route via Azide Intermediates
Another approach involves azide intermediates followed by reduction and Boc protection:
- Starting from 2-methyl-2-propenyl chloride, azidation with sodium azide in DMSO yields the corresponding azide.
- Bromofluorination is performed using NBS and Et3N·3HF.
- Hydrogenation of the azide under Pd/C catalysis in the presence of Boc2O affords the N-Boc protected amine.
- Final ring closure is achieved by deprotonation with sodium hydride in DMF.
This method was successfully applied to synthesize 1-Boc-3-fluoro-3-methylazetidine and can be adapted for pyrrolidine analogs with yields up to 76% in the ring closure step.
Experimental Data Summary
| Compound | Key Reagents | Conditions | Yield | Characterization |
|---|---|---|---|---|
| tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate | NBS, Et3N·3HF, Boc2O | Room temp, multi-step | Intermediate | GC-MS, NMR |
| tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate | NaH, DMF | RT, 1 h | 73% (cyclization) | 1H NMR, 13C NMR, GC-MS |
| tert-butyl 3-bromo-2-fluoro-2-methylpropylcarbamate | NBS, Et3N·3HF, hydrogenation | RT, 100 h | 29% (after purification) | IR, GC-MS |
| tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate | NaH, DMF | RT, 23 h | 76% | 1H NMR |
Notes on Reaction Conditions and Purification
- Sodium hydride in DMF is the preferred base and solvent system for ring closure steps, providing efficient cyclization.
- Bromofluorination requires careful handling of reagents like NBS and Et3N·3HF due to their reactivity and toxicity.
- Purification is often achieved by extraction and washing steps, avoiding extensive chromatographic methods due to clean reaction profiles.
- Reaction times vary significantly depending on ring size and strain; pyrrolidine ring closure occurs faster (~1 h) than azetidine (~23 h).
Summary Table of Key Preparation Methods
| Method | Starting Material | Fluorination Agent | Boc Protection | Cyclization Agent | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| Deoxofluorination of hydroxylated pyrrolidine | 3-methyl-3-buten-1-ol derivatives | DAST, Deoxo-Fluor®, or XtalFluor-E + Et3N·2HF | Boc2O | NaH in DMF | 43% overall | Clean reaction, minimal side products |
| Azide route with bromofluorination | 2-methyl-2-propenyl chloride | NBS + Et3N·3HF | Boc2O during hydrogenation | NaH in DMF | 29-76% (steps vary) | Longer reaction times for ring closure |
| Electrophilic fluorination of lactams | γ-lactams | NFSI | Boc protection post-fluorination | Reduction with Pd/C | Variable | Mild conditions, stereoselective |
Q & A
Q. What are the common synthetic routes for Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves a multi-step process starting with pyrrolidine derivatives. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine in dichloromethane .
- Fluorination : Electrophilic or nucleophilic fluorination at the 3-position using reagents such as Selectfluor or DAST, with careful temperature control (0–40°C) to minimize side reactions .
- Esterification : Ethyl ester formation via reaction with ethyl chloroformate or acid-catalyzed esterification.
Q. Optimization Strategies :
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Identify characteristic peaks:
- Boc group: Singlet at δ ~1.4 ppm (9H, tert-butyl).
- Ethyl ester: Quartet at δ ~4.2 ppm (CH₂) and triplet at δ ~1.3 ppm (CH₃).
- Pyrrolidine protons: Multiplets between δ 2.5–3.5 ppm, with coupling constants reflecting fluorination-induced stereochemical changes .
- ¹⁹F NMR : A single peak near δ -200 ppm confirms the absence of unreacted fluorinating agents .
- Purity Assessment : Integration ratios and absence of extraneous peaks validate purity >95% .
Advanced Research Questions
Q. How does stereochemistry at the 3-position of the pyrrolidine ring influence the compound’s reactivity and biological activity?
Methodological Answer:
- Stereochemical Analysis : X-ray crystallography (using SHELX software) resolves absolute configuration, critical for structure-activity relationship (SAR) studies. Fluorine’s electronegativity alters ring puckering, affecting hydrogen-bonding interactions .
- Reactivity Impact :
- Biological Implications : Fluorine’s steric and electronic effects modulate binding to targets like enzymes or receptors. For example, cis-fluoro derivatives show higher affinity for GABA-A receptors in preclinical models .
Q. What analytical strategies resolve contradictions in reported reaction yields for fluorinated pyrrolidine derivatives?
Methodological Answer: Contradictions often arise from:
- Impurity Profiles : Use LC-MS to detect trace byproducts (e.g., de-Boc products or dimerization).
- Solvent Effects : Compare yields in polar aprotic (DMF) vs. nonpolar (toluene) solvents; DMF may stabilize intermediates but promote hydrolysis .
- Catalyst Variability : Screen metal catalysts (e.g., Pd/C vs. Ni) for fluorination efficiency.
Q. Case Study :
Q. How can computational modeling predict the stability of the Boc group under varying reaction conditions?
Methodological Answer:
- DFT Calculations : Simulate Boc cleavage kinetics under acidic (e.g., TFA) or basic conditions. Key parameters include bond dissociation energies (BDE) and charge distribution on the carbonyl carbon .
- MD Simulations : Model solvation effects; polar solvents (H₂O) accelerate Boc hydrolysis compared to DCM .
- Experimental Validation : Correlate computational predictions with TGA (thermal stability) and pH-dependent HPLC degradation studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
